molecular formula C8H12O2 B2666986 1-Oxaspiro[4.4]nonan-2-one CAS No. 33448-80-5

1-Oxaspiro[4.4]nonan-2-one

Cat. No.: B2666986
CAS No.: 33448-80-5
M. Wt: 140.182
InChI Key: JFVMNDINHUZJDN-UHFFFAOYSA-N
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Description

1-Oxaspiro[4.4]nonan-2-one is a chemical compound with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Oxaspiro[4.4]nonan-2-one can be synthesized through several methods. One common approach involves the condensation of two molecules of γ-hydroxy carboxylic acids in the presence of sodium ethoxide to form a dilactone. This dilactone is then converted to the sodium salt of a spiroketal acid by heating with a concentrated solution of sodium hydroxide. Finally, the resulting acid is decarboxylated by refluxing with water or a dilute mineral acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1-Oxaspiro[4.4]nonan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-Oxaspiro[4.4]nonan-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Oxaspiro[4.4]nonan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is known to have a significant impact on various biochemical pathways .

Comparison with Similar Compounds

1-Oxaspiro[4.4]nonan-2-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-oxaspiro[4.4]nonan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-7-3-6-8(10-7)4-1-2-5-8/h1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVMNDINHUZJDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCC(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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